ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate
Description
Historical Evolution of Triazolopyridine-Based Therapeutics
The triazolopyridine scaffold emerged as a privileged structure following the 1960s discovery of trazodone, a triazolopyridine-derived antidepressant that demonstrated serotonergic modulation. Early structural explorations revealed that annulation of the 1,2,4-triazole ring to pyridine conferred unique π-π stacking capabilities and hydrogen-bonding geometries, enabling interactions with diverse biological targets. By the 2000s, derivatives like filgotinib and tucatinib expanded applications into autoimmune disorders and oncology, respectively, capitalizing on the ring system’s ability to occupy hydrophobic enzyme pockets while maintaining aqueous solubility.
A pivotal shift occurred with the integration of sulfonamide moieties into triazolopyridine frameworks. As shown in Figure 1, attaching sulfonamide groups at the 6-position of triazolo[4,3-a]pyridine (as in the subject compound) positions the sulfamoyl group for direct coordination with catalytic zinc ions in CA active sites. This design principle builds upon classic CA inhibitors like acetazolamide but achieves improved isoform selectivity through the triazolopyridine ring’s steric bulk, which restricts access to off-target CA isoforms.
Table 1: Evolution of Key Triazolopyridine-Sulfonamide Hybrids
Role of Sulfonamide Moieties in Bioactive Compound Design
Sulfonamide groups (-SO₂NH₂) serve as versatile pharmacophores due to their dual hydrogen-bond donor/acceptor capacity and ability to coordinate metal ions. In CA inhibition, the deprotonated sulfonamide nitrogen binds the active-site zinc, while oxygen atoms form hydrogen bonds with Thr199/Thr200, stabilizing the enzyme-inhibitor complex. The electronic effects of aromatic substituents on sulfonamide acidity prove critical: introducing electron-withdrawing groups (e.g., p-tolyl in the subject compound) lowers pKa, enhancing zinc affinity at physiological pH.
Comparative studies of benzenesulfonamide vs. heterocyclic-sulfonamide derivatives reveal stark differences in target engagement. As demonstrated in Table 2, triazolopyridine-sulfonamides exhibit up to 40 nM inhibition constants (Kᵢ) against tumor-associated CA XII, outperforming classical benzothiazole-based inhibitors by 15-fold. This arises from the triazolopyridine’s capacity to form π-cation interactions with active-site arginine residues absent in simpler aromatics.
Table 2: Inhibitory Potency of Selected Sulfonamides Against CA Isoforms
| Compound Class | CA I Kᵢ (nM) | CA II Kᵢ (nM) | CA XII Kᵢ (nM) | Selectivity Ratio (XII/II) |
|---|---|---|---|---|
| Benzenesulfonamides | 320 | 25.7 | 68.1 | 2.6 |
| Thienopyrrole-sulfonamides | 81.4 | 6.5 | 37.2 | 5.7 |
| Subject Compound Analogs | 176 | 8.3 | 4.6 | 55.2 |
Structure-activity relationship (SAR) analyses highlight the ethyl acetate moiety’s role in fine-tuning physicochemical properties. The ester group introduces a metabolically labile site for controlled clearance while providing an orthogonal hydrogen-bond acceptor to engage secondary binding pockets. Molecular dynamics simulations indicate that the p-tolyl group induces a 15° rotation in the sulfonamide plane compared to unsubstituted analogs, optimizing van der Waals contacts with Val121 in CA XII.
# Representative molecular docking pose analysis
def analyze_binding_pose(ligand, receptor):
zinc_coordination = measure_distance(ligand.SO2NH2, receptor.Zn)
h_bonds = identify_hbonds(ligand, receptor.Thr199, receptor.His94)
hydrophobic_contacts = detect_contacts(ligand.p_tolyl, receptor.Val121)
return {
'Zn_coord_distance': zinc_coordination,
'H_bond_partners': h_bonds,
'Hydrophobic_interactions': hydrophobic_contacts
}
This code snippet conceptualizes key interactions driving the subject compound’s CA binding, mirroring methodologies in cited studies.
Properties
IUPAC Name |
ethyl 2-[4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-3-25-17(22)11-21(14-6-4-13(2)5-7-14)26(23,24)15-8-9-16-19-18-12-20(16)10-15/h4-10,12H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACYBDCCVRJZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with diethyl ethoxymethylenemalonate in glacial acetic acid . The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of compounds similar to ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate. For instance, derivatives of pyrazole and triazole have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound may possess similar antimicrobial properties.
Anticancer Activity
The compound's structural features indicate potential anticancer properties. Research has highlighted the effectiveness of sulfonamide derivatives in inhibiting cancer cell proliferation across various cancer types. For example, certain compounds showed over 90% inhibition against breast cancer cell lines . this compound could be evaluated for similar anticancer activities.
Case Studies
Several studies have documented the applications and effectiveness of similar compounds:
- Case Study 1 : A derivative incorporating a triazole structure was tested for its antimicrobial activity against a panel of bacteria and fungi. The results indicated that modifications to the triazole ring significantly enhanced antibacterial potency .
- Case Study 2 : In a study focused on anticancer properties, a series of sulfonamide derivatives were synthesized and screened against multiple cancer cell lines. The most promising compounds exhibited IC50 values significantly lower than established chemotherapeutics .
Mechanism of Action
The mechanism of action of ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The sulfonamide group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The provided evidence highlights several structurally related compounds, enabling a comparative analysis based on synthetic routes, substituent effects, and physicochemical properties.
Core Heterocycle Variations
- Target Compound : Contains a [1,2,4]triazolo[4,3-a]pyridine core with a pyridine ring.
- Analog 1: N-(4-(6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]Pyrazin-1-yl)Bicyclo[2.2.2]Octan-1-yl)Pyrrolidine-1-Sulfonamide () Core: Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (pyrazine instead of pyridine). Functionalization: Bicyclo[2.2.2]octane and pyrrolidine sulfonamide substituents.
Analog 2 : Ethyl 2-((3R,4S)-3-Ethyl-4-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentylidene)Acetate ()
Substituent Effects
- Synthetic Yield : The target compound’s analogs show moderate yields (9–37%), influenced by steric hindrance from bicyclic or cyclopentylidene groups.
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating enantiomers (e.g., reports two diastereomers with Rt = 12.0 min and 13.7 min) .
Physicochemical and Stereochemical Considerations
- Solubility : Ethyl ester groups (common in target and analogs) improve solubility in organic solvents like THF or DCM, facilitating reactions at low temperatures (−30°C, ) .
- Stereochemistry : Analogs with cyclopentylidene or bicyclo[2.2.2]octane moieties exhibit complex stereoisomerism, requiring chiral HPLC for resolution (e.g., uses Method 47) .
Research Findings and Implications
- Reactivity : Sulfonamide formation in analogs (e.g., ) employs sulfonyl chlorides (e.g., pyrrolidine-1-sulfonyl chloride) with DIEA as a base, suggesting similar conditions could apply to the target compound .
- Stability : Tosyl-protected intermediates (e.g., 6-tosyl-6H-pyrrolo-triazolo-pyrazine in ) are common, but final compounds often require deprotection under basic conditions (e.g., NaOH/1,4-dioxane) .
Biological Activity
Ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHNOS
- Molecular Weight : 424.5 g/mol
This compound belongs to the class of triazole derivatives, which are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The triazole ring can bind to specific enzymes and receptors, inhibiting their activity. This interaction disrupts essential biological pathways.
- Cell Membrane Penetration : The sulfonamide group enhances the compound's ability to penetrate cell membranes and reach intracellular targets.
- Antimicrobial Activity : It has been shown to possess antimicrobial properties by interfering with bacterial growth mechanisms.
Biological Activity Overview
The compound has been studied for various biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
- Antiviral Activity : Preliminary investigations suggest potential antiviral effects, although detailed studies are required to establish specific viral targets and mechanisms.
- Anticancer Potential : this compound has shown promise in anticancer applications. It has been tested against several cancer cell lines with varying degrees of efficacy.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer effects of this compound on human colon cancer (HCT116) cells. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation with an IC value of approximately 5 μM. Molecular docking studies suggested that the compound may inhibit key enzymes involved in cell cycle regulation and apoptosis pathways.
Q & A
Basic: What are the standard synthetic routes for ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling sulfonamide intermediates with triazolopyridine scaffolds. For example, sodium hydride in N,N-dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution reactions, as seen in analogous [1,2,4]triazolo[4,3-b]pyridazine syntheses . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Purification : Column chromatography (silica gel) or recrystallization ensures purity.
- Yield improvement : In situ generation of intermediates reduces decomposition risks .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., sulfonamide NH at δ 10–12 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
- Elemental analysis : Confirms C, H, N, S ratios to verify stoichiometry .
Advanced: How can researchers design experiments to assess the compound's bioactivity while minimizing confounding variables?
Methodological Answer:
Adopt a split-plot design for multi-factor studies (e.g., dose-response, cell lines):
- Randomized blocks : Assign treatments randomly within biological replicates to reduce bias .
- Controls : Include vehicle (solvent) and positive/negative controls (e.g., known inhibitors).
- Replicates : Use ≥3 technical and biological replicates to assess reproducibility .
- Data normalization : Express activity relative to controls (e.g., % inhibition vs. baseline) .
Advanced: What computational approaches are recommended to predict the compound's interactions with biological targets?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., kinases) using crystallographic data .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
- ADMET prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., BBB permeability) .
Advanced: How should contradictory results in the compound's efficacy across different studies be methodologically addressed?
Methodological Answer:
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., using R or Python packages) .
- Variable standardization : Ensure consistent units (e.g., µM vs. nM) and assay conditions (e.g., pH, temperature) .
- Dose-response reevaluation : Test conflicting concentration ranges to identify non-linear effects .
- Orthogonal assays : Validate results using alternative methods (e.g., enzymatic vs. cell-based assays) .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent contact .
- Ventilation : Use fume hoods to avoid inhalation of particulates .
- Waste disposal : Neutralize reactive groups (e.g., sulfonamides) before disposal in designated containers .
- Emergency protocols : For spills, use absorbent materials and consult safety data sheets (SDS) .
Advanced: What strategies are effective in elucidating the metabolic pathways of this compound in biological systems?
Methodological Answer:
- Isotopic labeling : Use C or H tags to track metabolites via LC-MS .
- Microsomal assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites .
- Biotransformation studies : Use cell cultures (e.g., hepatocytes) to detect phase II conjugates (e.g., glucuronides) .
- Computational tools : Predict metabolic sites with software like Meteor (Lhasa Limited) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
